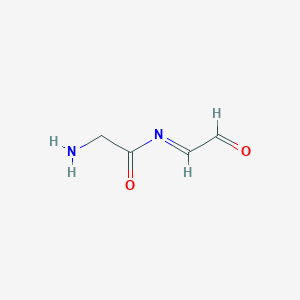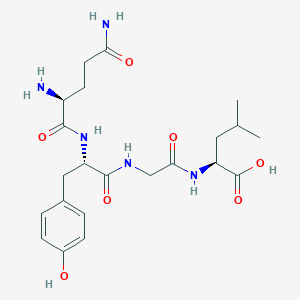
N-(2-Oxoethenyl)glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(2-Oxoethenyl)glycinamide can be synthesized through the polymerization of N-acryloyl glycinamide monomer. One common method involves single-electron transfer reversible-deactivation radical polymerization (SET-RDRP) using a copper wire catalyst. This method achieves 80% conversion within 5 minutes in water media . The reaction is conducted at ambient temperatures and under non-inert conditions, eliminating the need for deoxygenation steps .
Industrial Production Methods
In industrial settings, the production of this compound involves similar polymerization techniques but on a larger scale. The use of sustainable solvents, lower energy consumption, and recyclable catalysts are emphasized to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-(2-Oxoethenyl)glycinamide undergoes various chemical reactions, including:
Polymerization: The monomer can be polymerized to form poly(N-acryloyl glycinamide) (PNAGA) hydrogels.
Cross-linking: It can be cross-linked with other polymers to form double-network hydrogels.
Common Reagents and Conditions
Copper Wire Catalyst: Used in SET-RDRP for polymerization.
Carbon Nanotubes (CNTs): Incorporated to enhance the bioactivity and mechanical properties of the resulting hydrogels.
Major Products Formed
Scientific Research Applications
N-(2-Oxoethenyl)glycinamide has a wide range of scientific research applications:
Chemistry: Used in the synthesis of temperature-responsive polymers and hydrogels.
Biology: Employed in the development of biocompatible materials for cell culture and tissue engineering.
Medicine: Utilized in drug delivery systems, particularly for temperature-triggered drug release.
Industry: Applied in the production of hydrogels for wastewater treatment, agriculture, and food industries.
Mechanism of Action
The mechanism of action of N-(2-Oxoethenyl)glycinamide involves its polymerization and cross-linking properties. The compound forms hydrogels that can swell and deswell in response to temperature changes, making them suitable for controlled drug release and other biomedical applications . The molecular targets and pathways involved include the interaction with water molecules and the formation of hydrogen bonds within the polymer network .
Comparison with Similar Compounds
Similar Compounds
N-(2-Amino-2-oxoethyl)acrylamide: Another monomer used in the synthesis of hydrogels.
Poly(N-isopropylacrylamide) (PNIPAM): A temperature-responsive polymer with a low critical solution temperature (LCST) close to human body temperature.
Uniqueness
N-(2-Oxoethenyl)glycinamide is unique due to its ability to form hydrogels with a sharp upper critical solution temperature (UCST) phase transition . This property makes it particularly useful in applications requiring precise temperature control, such as drug delivery and tissue engineering .
Properties
CAS No. |
824421-14-9 |
|---|---|
Molecular Formula |
C4H6N2O2 |
Molecular Weight |
114.10 g/mol |
IUPAC Name |
2-amino-N-(2-oxoethylidene)acetamide |
InChI |
InChI=1S/C4H6N2O2/c5-3-4(8)6-1-2-7/h1-2H,3,5H2 |
InChI Key |
UAFVWPWSOGOQFI-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)N=CC=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(S)-1-diethoxyphosphorylethylsulfinyl]-4-methylbenzene](/img/structure/B14218169.png)
![Acetic acid, [[5-(2-bromophenyl)-1H-1,2,4-triazol-3-yl]thio]-, butyl ester](/img/structure/B14218172.png)



![Ethanone, 1-[3-butyl-2-(methylseleno)-2-cyclobuten-1-yl]-](/img/structure/B14218212.png)

![Methyl 3-oxa-6-azatricyclo[3.2.0.0~2,4~]heptane-6-carboxylate](/img/structure/B14218223.png)
![(3S)-N-[(2S)-1-Amino-3-methyl-1-oxobutan-2-yl]-3-{[(2-phenylethyl)carbamoyl]amino}-2,3,4,9-tetrahydro-1H-carbazole-3-carboxamide](/img/structure/B14218229.png)
![1,3,5-Tribromo-2-[(2-bromoethenyl)oxy]benzene](/img/structure/B14218232.png)
![5-[(4-Chlorobenzene-1-sulfonyl)(2,5-difluorophenyl)methyl]pyrimidine](/img/structure/B14218238.png)

![2-({2-[(4-Nitrophenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14218262.png)
![5H-Pyrrolo[1,2-a]azepin-7-ol](/img/structure/B14218263.png)
